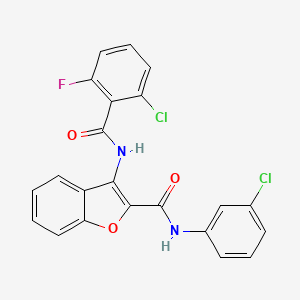
3-(2-chloro-6-fluorobenzamido)-N-(3-chlorophenyl)benzofuran-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Typically, the description of a compound includes its IUPAC name, molecular formula, and molecular weight. The compound’s structure can be determined using various spectroscopic techniques.
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions, with each step typically involving a reaction that forms a new bond or functional group. The overall yield and purity of the compound are important considerations.Molecular Structure Analysis
The molecular structure of a compound can be analyzed using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the compound’s atomic arrangement and stereochemistry.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include reactions with other compounds under various conditions, and studying the kinetics and mechanisms of these reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, stability, and reactivity. These properties can be determined through a variety of laboratory tests.科学的研究の応用
Crystal Structure Analysis
Research on N-(arylsulfonyl)-4-fluorobenzamides, including compounds with chlorophenyl groups, has contributed to understanding the conformational preferences and molecular packing in crystals. Such studies are foundational in the design of materials with specific optical or electronic properties (Suchetan et al., 2016).
Biological Activity Evaluation
Coumarin-3-carboxamide derivatives have shown potential in inhibiting cancer cell growth, with specific compounds demonstrating significant activity against HepG2 and HeLa cancer cell lines. This suggests a possible avenue for the development of new anticancer agents, where benzamide derivatives could be explored for their therapeutic potential (Phutdhawong et al., 2021).
Antifungal Applications
Benzofuran-1,2,3-triazole hybrids, including those with benzamide functionality, have been evaluated for their antifungal properties against various rot fungi. These studies are crucial for discovering new fungicidal agents, especially for preserving materials against fungal decay (Abedinifar et al., 2020).
Synthesis and Chemical Properties
The exploration of novel synthetic pathways and the chemical properties of benzamide derivatives, including fluorobenzamides, provides a foundation for the development of new compounds with potential applications in medicinal chemistry and materials science (Desai et al., 2013).
Safety And Hazards
The safety and hazards of a compound are typically determined through toxicological studies. This can include determining the compound’s LD50, potential for causing irritation or sensitization, and its environmental impact.
将来の方向性
Future directions for research on a compound can include further studies to optimize its synthesis, investigations into new reactions it can undergo, studies to improve our understanding of its mechanism of action, and development of new applications for the compound.
Please note that this is a general approach and the specific details would depend on the particular compound and the available literature. It’s always important to consult with a qualified professional when dealing with unknown compounds. Safety should always be the first priority.
特性
IUPAC Name |
3-[(2-chloro-6-fluorobenzoyl)amino]-N-(3-chlorophenyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13Cl2FN2O3/c23-12-5-3-6-13(11-12)26-22(29)20-19(14-7-1-2-10-17(14)30-20)27-21(28)18-15(24)8-4-9-16(18)25/h1-11H,(H,26,29)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INWZXDORTAUAPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC(=CC=C3)Cl)NC(=O)C4=C(C=CC=C4Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13Cl2FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chloro-6-fluorobenzamido)-N-(3-chlorophenyl)benzofuran-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

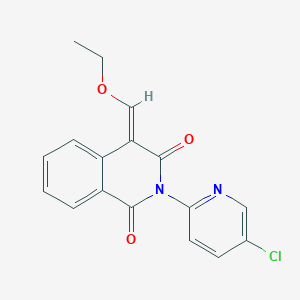
![1-[3-(4-Fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-pyrrolidin-1-ylethanone](/img/structure/B2671555.png)
![4-(dimethylsulfamoyl)-N-[(5-prop-2-enylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B2671556.png)
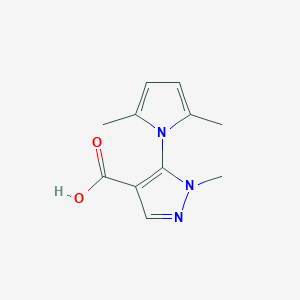
![3-Methyl-6-[(1-methylsulfonylpiperidin-4-yl)methoxy]pyridazine](/img/structure/B2671560.png)
![6-Cyclopropyl-3-[2-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]-2-oxoethyl]pyrimidin-4-one](/img/structure/B2671561.png)
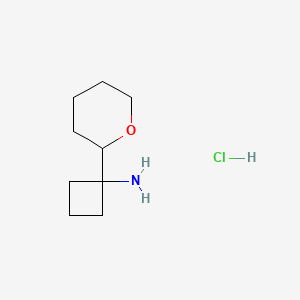

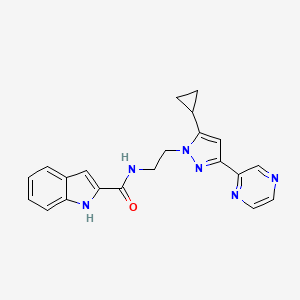
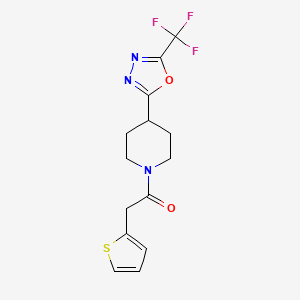
![1,6,7-trimethyl-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2671569.png)
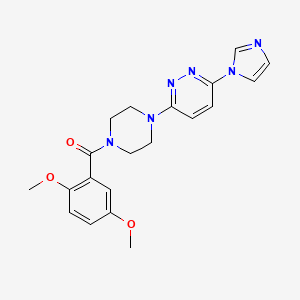
![[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]thiourea](/img/structure/B2671574.png)
![N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2671576.png)